

A Comparative Guide to Halogen Bonding in Nickel Halide Complexes

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Compound of Interest

Compound Name: *Nickel iodide*

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This guide provides an objective comparison of the structural characteristics of halogen bonding in a series of square-planar nickel(II) halide complexes. The information is derived from experimental data to assist researchers in understanding and utilizing these non-covalent interactions in crystal engineering, supramolecular chemistry, and drug design.

Introduction to Nickel Halide Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). In the context of nickel halide complexes, the halide ligand bound to the nickel center can act as a halogen bond acceptor, interacting with a halogen bond donor in an adjacent molecule. This guide focuses on a systematic study of complexes of the type $\text{trans-}[\text{NiX}(\text{C}_6\text{F}_4\text{I})(\text{PR}_3)_2]$, where the nickel-bound halide ($\text{X} = \text{F, Cl, Br, I}$) acts as the acceptor and an iidotetrafluorophenyl ligand serves as the donor. This allows for a direct comparison of the influence of the acceptor halide on the resulting halogen bond.^{[1][2][3]}

Quantitative Comparison of Structural Parameters

The strength and geometry of halogen bonds are critical factors in their application. The following tables summarize key structural parameters obtained from single-crystal X-ray diffraction studies of $\text{trans-}[\text{NiX}(2,3,5,6-\text{C}_6\text{F}_4\text{I})(\text{PEt}_3)_2]$ (1pX) and $\text{trans-}[\text{NiX}(2,3,4,5-\text{C}_6\text{F}_4\text{I})(\text{PEt}_3)_2]$ (1oX) complexes.^{[1][2]}

Table 1: Halogen Bond Distances and Normalized Ratios in trans-[NiX(2,3,5,6-C₆F₄I)(PEt₃)₂] (1pX) Series

Halide Acceptor (X)	I…X Distance (Å)	Sum of van der Waals Radii (Å)	Normalized Distance (R_XB) ¹	Reduction (%)
F	2.655(5)	3.50	0.76	23
Cl	3.321(2)	3.80	0.87	13
Br	3.443(2)	3.90	0.88	12
I	3.731(1)	4.08	0.91	9

¹ R_XB is the ratio of the experimental bond distance to the sum of the van der Waals radii. A smaller R_XB indicates a stronger interaction.

Table 2: Halogen Bond Angles in trans-[NiX(2,3,5,6-C₆F₄I)(PEt₃)₂] (1pX) Series

Halide Acceptor (X)	C—I…X Angle (°)	I…X—Ni Angle (°)
F	177.8(8)	164.8(7)
Cl	175.7(2)	128.8(1)
Br	176.4(2)	122.9(1)
I	174.5(2)	114.3(1)

Analysis of Structural Data:

The experimental data reveals a clear trend in halogen bond strength.^{[2][3][4]} The fluoride complex (1pF) exhibits the shortest normalized halogen bond distance and the greatest reduction compared to the sum of the van der Waals radii, indicating the strongest interaction. ^{[2][3]} The strength of the halogen bond follows the order: F > Cl ≈ Br > I.^{[2][4]}

The C—I…X angle remains close to linear for all halides, which is a characteristic feature of halogen bonds. However, the I…X—Ni angle shows significant variation. For the fluoride

complex, this angle is nearly linear, leading to a linear supramolecular chain. In contrast, the chloride, bromide, and iodide analogues display more bent geometries, resulting in zig-zag chains.[3][4] This variation is consistent with the anisotropic charge distribution of the halide ligand.[2]

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies.

Synthesis of trans-[NiX(C₆F₄I)(PEt₃)₂] Complexes

- Preparation of the Precursor: The synthesis starts with the reaction of bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, with two equivalents of triethylphosphine (PEt₃) to form Ni(COD)(PEt₃)₂.
- Oxidative Addition: This is followed by the oxidative addition of either 1,4-diido-2,3,5,6-tetrafluorobenzene or 1,2-diido-3,4,5,6-tetrafluorobenzene. This step yields the nickel-iodide complex, trans-[NiI(C₆F₄I)(PEt₃)₂].
- Halide Exchange: The corresponding nickel fluoride, chloride, and bromide complexes are synthesized by reacting the nickel-iodide complex with an appropriate halide salt (e.g., [NMe₄]F for the fluoride).[1][2]

Single-Crystal X-ray Diffraction

- Data Collection: X-ray diffraction data for single crystals of the nickel halide complexes were collected at low temperatures (typically around 100-150 K) using a diffractometer equipped with a Mo-K α X-ray source.[5][6]
- Structure Solution and Refinement: The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions.

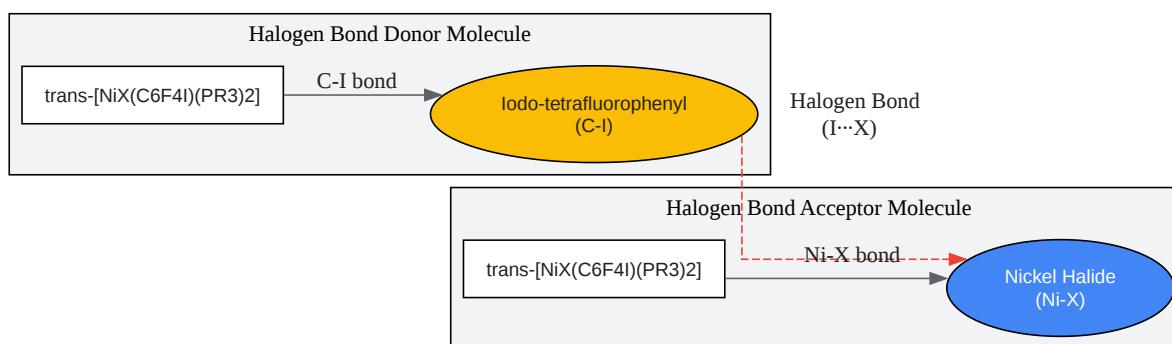
Solid-State NMR Spectroscopy

- ¹⁹F MAS SSNMR: Magic-angle spinning solid-state NMR (MAS SSNMR) spectroscopy was used to probe the electronic environment of the fluoride ligand in the solid state.

- Comparative Analysis: The ^{19}F NMR chemical shift of the halogen-bonded fluoride complex (e.g., 1pF) was compared to that of a similar complex incapable of forming halogen bonds (trans-[$\text{NiF}(\text{C}_6\text{F}_5)(\text{PEt}_3)_2$]). This comparison demonstrated that halogen bonding causes a significant deshielding effect on the fluoride nucleus, making solid-state NMR a sensitive technique for studying these interactions.[1][2]

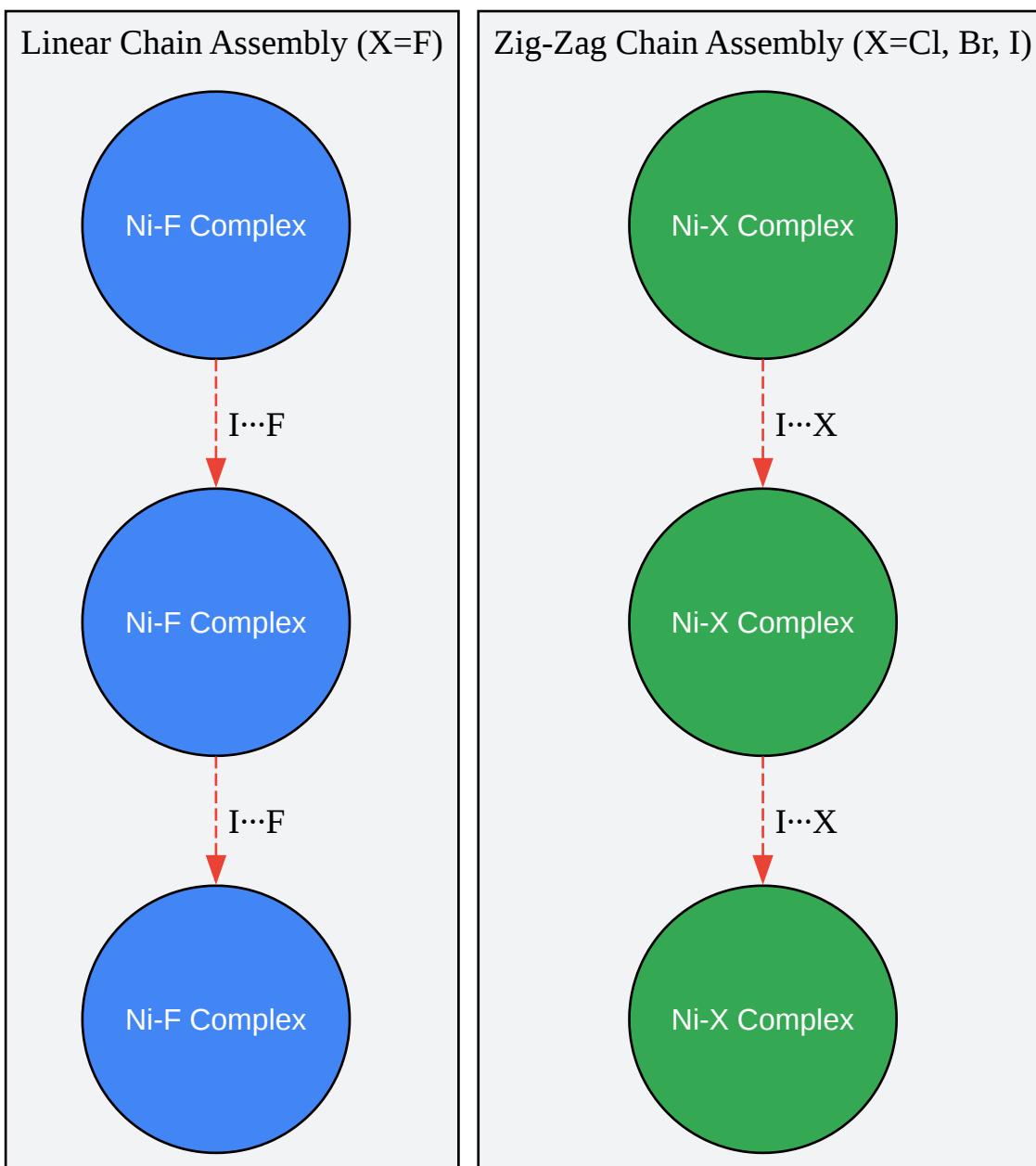
Visualization of Halogen Bonding

The following diagrams illustrate the key intermolecular interactions and the resulting supramolecular assemblies in the nickel halide complexes.



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Caption: General workflow of halogen bond formation between two nickel halide complexes.



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Caption: Supramolecular assemblies formed via halogen bonding in nickel halide complexes.

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References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Self-complementary nickel halides enable multifaceted comparisons of intermolecular halogen bonds: fluoride ligands vs. other halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-complementary nickel halides enable multifaceted comparisons of intermolecular halogen bonds: fluoride ligands vs. other halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Self-complementary nickel halides enable multifaceted comparisons of intermolecular halogen bonds: fluoride ligands vs. other halides - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
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